Indorenate hydrochloride is a pharmaceutical compound primarily recognized for its pharmacological properties. It is a derivative of 5-methoxytryptamine and is classified under the category of serotonin receptor modulators. The compound has been investigated for its potential therapeutic applications, particularly in the treatment of various neurological disorders.
Indorenate hydrochloride is synthesized from naturally occurring tryptamines and related compounds. Its development has been documented in various scientific studies, highlighting its synthesis, characterization, and biological activity. Notably, research has indicated its efficacy in modulating serotonin pathways, which are crucial in numerous physiological processes.
Indorenate hydrochloride falls into the category of psychoactive substances and is primarily classified as a serotonin receptor modulator. This classification is significant as it underlines its mechanism of action and therapeutic potential in treating mood disorders and other related conditions.
The synthesis of indorenate hydrochloride involves several chemical reactions that transform precursor compounds into the final product. The most common method includes:
The synthesis process can be summarized as follows:
Indorenate hydrochloride possesses a complex molecular structure characterized by a tryptamine backbone modified with a methoxy group. Its molecular formula is C₁₁H₁₄ClN₃O₂, indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen.
Indorenate hydrochloride participates in various chemical reactions typical of tryptamine derivatives. Key reactions include:
The stability of indorenate hydrochloride under different pH conditions has been studied, revealing that it retains its integrity in acidic environments while being susceptible to hydrolysis in basic conditions.
Indorenate hydrochloride primarily acts as a serotonin receptor modulator. It binds to serotonin receptors (specifically the 5-HT1A subtype), influencing neurotransmitter release and signaling pathways associated with mood regulation.
Research indicates that indorenate exhibits both agonistic and antagonistic properties on serotonin receptors, which may contribute to its therapeutic effects in treating depression and anxiety disorders.
Indorenate hydrochloride has been explored for various scientific applications, including:
Indorenate hydrochloride (α-(Aminomethyl)-5-methoxy-1H-indole-3-acetic acid methyl ester hydrochloride) is a synthetic serotonin analogue with the chemical formula C₁₃H₁₆N₂O₃·HCl and a molecular weight of 284.74 g/mol [1] [8] [10]. The compound exists as a racemic mixture with one chiral center but no defined stereochemistry in common preparations. Its crystalline hydrochloride salt form enhances stability and water solubility, facilitating pharmacological research. Key structural features include:
Table 1: Physicochemical Properties of Indorenate Hydrochloride
Property | Specification |
---|---|
Molecular Formula | C₁₃H₁₆N₂O₃·HCl |
Molecular Weight | 284.74 g/mol |
CAS Number | 72318-55-9 |
Purity | ≥98% (HPLC) |
Storage Conditions | Desiccate at room temperature |
SMILES Notation | COC(=O)C(CN)C1=CNC2=C1C=C(OC)C=C2.Cl |
InChI Key | KLGSBANGKXGRTA-UHFFFAOYSA-N |
The 5-methoxy substitution enhances receptor affinity compared to unsubstituted tryptamine derivatives, while the methyl ester group increases lipophilicity and blood-brain barrier penetration relative to carboxylic acid counterparts [1] [10]. These structural modifications create a unique pharmacophore distinct from classical serotonin receptor agonists like 8-OH-DPAT or sumatriptan, contributing to its polypharmacological profile across serotonin receptor subtypes.
Indorenate exhibits a distinctive tripartite receptor interaction profile, functioning as an agonist at 5-HT₁A, 5-HT₁B, and 5-HT₂C receptors with varying affinities and functional consequences. Radioligand binding studies demonstrate its highest affinity for 5-HT₁A receptors (pKd = 7.8), followed by 5-HT₂C (pKd = 6.49) and 5-HT₁B (pKd = 5.44) subtypes [1] [8]. This affinity gradient translates to approximately 23-fold selectivity for 5-HT₁A over 5-HT₂C receptors and 230-fold selectivity over 5-HT₁B receptors, positioning it as a preferential 5-HT₁A agonist with significant activity at other serotonergic targets.
Table 2: Receptor Binding Affinity Profile of Indorenate Hydrochloride
Receptor Subtype | pKd Value | Relative Affinity | Functional Activity |
---|---|---|---|
5-HT₁A | 7.8 | High | Agonist |
5-HT₂C | 6.49 | Moderate | Agonist |
5-HT₁B | 5.44 | Low | Agonist |
Functionally, indorenate's 5-HT₁A agonism mediates its antidepressant-like effects in the rat forced swimming test, where its anti-immobility action is completely blocked by the selective 5-HT₁A antagonist WAY 100635 but unaffected by 5-HT₁B (GR 55562) or 5-HT₂ (ketanserin) antagonists [3]. Simultaneously, its 5-HT₂C activity contributes to anorectic effects, as demonstrated by blockade with 5-HT₂C/₂A antagonists like cinanserin, metergoline, and methysergide [8] [10]. Discriminative stimulus studies further reveal the compound's complex polypharmacology, where both 5-HT₁A (via 8-OH-DPAT generalization) and 5-HT₂C (via TFMPP generalization and ritanserin blockade) components contribute to its interoceptive cues [4] [7] [9]. This multi-receptor engagement enables simultaneous modulation of mood, appetite, and anxiety pathways, distinguishing indorenate from monosubtype-selective agonists.
Indorenate occupies a unique niche among serotonergic agonists due to its balanced activity across multiple receptor subtypes, contrasting with both monosubtype-selective agents and broadly promiscuous ergoline derivatives.
Comparison with Selective Agonists:
Contrast with Polypharmacological Agents:
Table 3: Functional Comparison with Reference Serotonergic Agonists
Agonist | Primary Targets | Anxiolytic | Antidepressant | Anorectic | Discriminative Stimulus Generalization |
---|---|---|---|---|---|
Indorenate | 5-HT₁A > 5-HT₂C > 5-HT₁B | Yes | Yes | Yes | 8-OH-DPAT & TFMPP |
8-OH-DPAT | 5-HT₁A | Moderate | Yes | No | Partial (high doses) |
Buspirone | 5-HT₁A (partial) | Yes | Weak | No | Partial (low efficacy) |
TFMPP | 5-HT₁B/₂C | No | No | Yes | Indorenate (75%) |
Ergotamine | Broad 5-HT, DA, ADR | No | No | Weak | Not tested |
Structural analyses reveal the molecular basis for these functional differences. While ergotamine binds deeply within the orthosteric pocket of 5-HT₂ receptors through extensive aromatic stacking with F328⁶.⁵² and W324⁶.⁴⁸, indorenate's simpler indole-acetate scaffold enables more flexible receptor interactions [5]. This allows moderate activity at multiple receptors without the extreme promiscuity of ergoline-based compounds. Ritanserin blockade studies further highlight indorenate's mixed pharmacology: its discriminative cue is attenuated by both 5-HT₁A (WAY 100635) and 5-HT₂C (ritanserin) antagonists, unlike the monosubtype-mediated cues of 8-OH-DPAT (5-HT₁A-selective) or mCPP (5-HT₂C-preferring) [4] [6]. This receptor-cooperative action enables simultaneous modulation of mood and appetite circuits, providing a template for designing multi-target therapeutics for complex neuropsychiatric conditions.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1